N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
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Overview
Description
N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety can be synthesized by reacting the benzothiazole derivative with hydrazine hydrate.
Attachment of the Morpholinosulfonyl Group: The final step involves the sulfonylation of the benzohydrazide with morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors involved in cellular signaling.
Pathway Interference: The compound may interfere with key biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Benzohydrazides: Compounds with similar benzohydrazide moieties.
Benzothiazoles: Compounds with similar benzothiazole cores.
Fluorinated Compounds: Compounds with similar fluorine substitutions.
Uniqueness
N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKNJWHRRHWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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